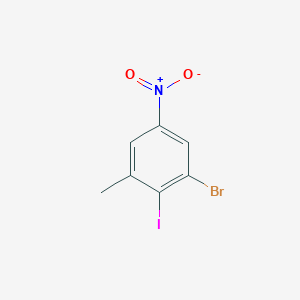

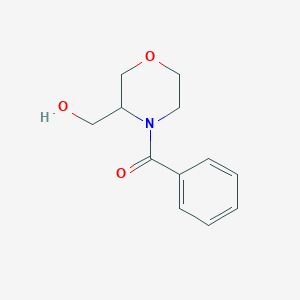

![molecular formula C15H16FN5O2 B2545985 N-(2,2-二甲氧基乙基)-1-(4-氟苯基)-1H-吡唑并[3,4-d]嘧啶-4-胺 CAS No. 890895-72-4](/img/structure/B2545985.png)

N-(2,2-二甲氧基乙基)-1-(4-氟苯基)-1H-吡唑并[3,4-d]嘧啶-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(2,2-dimethoxyethyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine" is a derivative of the pyrazolo[3,4-d]pyrimidine class. Pyrazolo[3,4-d]pyrimidines are known for their various pharmacological activities, including kinase inhibition and potential anti-mycobacterial properties . The presence of a 4-fluorophenyl group is significant, as similar structures have shown effectiveness in inhibiting the growth of Mycobacterium tuberculosis .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves cyclization reactions and can be optimized using microwave-accelerated condensation . The introduction of fluorine atoms and fluoroalkyl groups into the pyrazolo[3,4-d]pyrimidine framework can be achieved through reactions such as Sonogashira coupling, as seen in the synthesis of related TSPO ligands . The specific synthesis route for the compound is not detailed in the provided papers, but it likely follows similar synthetic strategies.

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives can be confirmed using techniques such as NMR, IR spectroscopy, mass spectrometry, and X-ray crystallography . These methods provide detailed information about the substitution pattern and the overall molecular conformation, which are crucial for understanding the compound's biological activity.

Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidines can undergo various chemical reactions, including nucleophilic substitution, which can selectively produce 4-substituted products . The reactivity of these compounds can be further explored by reacting with different amines, leading to the formation of new derivatives . The chemical behavior of these compounds is influenced by their substituents, which can be strategically modified to enhance their biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives, such as solubility, stability, and fluorescence, can be studied to gain insights into their pharmacokinetic profiles . For instance, the stability of the N-glycosylic bond and the fluorescence properties of oligonucleotides containing pyrazolo[3,4-d]pyrimidine analogs have been investigated, providing valuable information for their application in biological systems .

科学研究应用

神经影像应用

N-(2,2-二甲氧基乙基)-1-(4-氟苯基)-1H-吡唑并[3,4-d]嘧啶-4-胺衍生物已被合成并评估其作为18 kDa跨膜蛋白(TSPO)配体的潜力,该蛋白被认为是神经炎症过程的早期生物标志物。已开发出与已知配体相当的亚纳摩尔级别亲和力的化合物。两种衍生物被标记上氟-18,并通过体外放射自显影和正电子发射断层扫描(PET)成像在神经炎症啮齿动物模型上进行了生物分布研究,证实了它们作为体内PET放射示踪剂的潜力(Damont et al., 2015)。

抗菌和抗真菌活性

N-(2,2-二甲氧基乙基)-1-(4-氟苯基)-1H-吡唑并[3,4-d]嘧啶-4-胺的衍生物已被探索其抗菌潜力。研究已证明了嘧啶连接的吡唑杂环化合物的合成及其对杀虫剂和抗菌活性的评估,展示了对选定微生物和害虫的有效性(Deohate & Palaspagar, 2020)。另一项研究专注于4-氯-6-甲氧基-N,N-二甲基嘧啶-2-胺衍生物的抗真菌作用,显示出显著的抗菌特性,并突出了3,5-二甲基-1H-吡唑-1-基基团在增强活性方面的作用(Jafar et al., 2017)。

抗癌活性

源自N-(2,2-二甲氧基乙基)-1-(4-氟苯基)-1H-吡唑并[3,4-d]嘧啶-4-胺的化合物已被合成并测试其抗癌活性。例如,衍生物已显示出对MCF-7人类乳腺腺癌细胞系的强效抑制活性,突显了这些化合物作为抗肿瘤剂的显著潜力(Abdellatif et al., 2014)。

杂环化合物的合成

N-(2,2-二甲氧基乙基)-1-(4-氟苯基)-1H-吡唑并[3,4-d]嘧啶-4-胺作为合成各种杂环化合物的关键构建块。研究已证明了它在通过离子液体支持的功能化纳米硅胶催化的微波辐射和无溶剂条件下创建吡啶-嘧啶及其双衍生物的新型多组分合成中的实用性,提供了高效的合成途径,并突显了该化合物作为前体的多功能性(Rahmani et al., 2018)。

属性

IUPAC Name |

N-(2,2-dimethoxyethyl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN5O2/c1-22-13(23-2)8-17-14-12-7-20-21(15(12)19-9-18-14)11-5-3-10(16)4-6-11/h3-7,9,13H,8H2,1-2H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQRBNDDJOXYNMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC1=C2C=NN(C2=NC=N1)C3=CC=C(C=C3)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

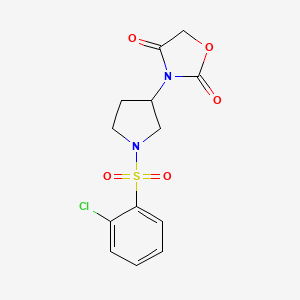

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2545905.png)

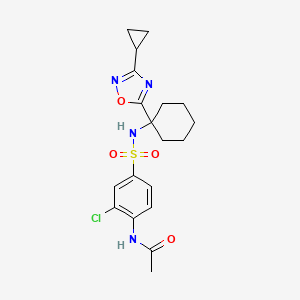

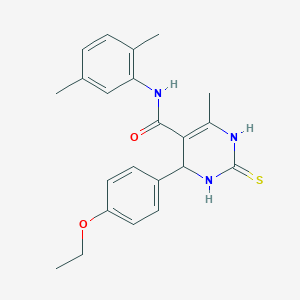

![(3-{[(5-fluoro-2-methylphenyl)amino]carbonyl}-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl)methyl propionate](/img/structure/B2545908.png)

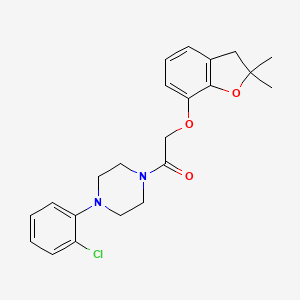

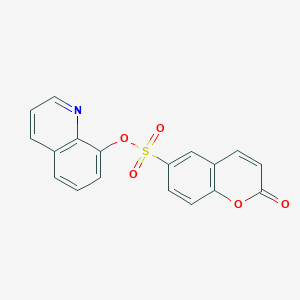

![2-Chloro-3-[(2-ethylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2545909.png)

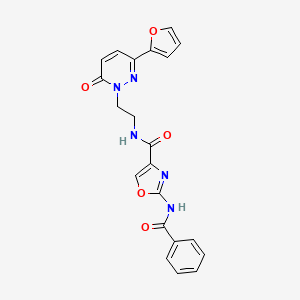

![2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2545915.png)

![10-[(2E)-2-(methoxyimino)ethyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B2545916.png)